4-Methoxy-3-nitrocinnamic acid
Description
Significance of Cinnamic Acid Derivatives in Contemporary Organic Chemistry and Chemical Biology
The cinnamic acid framework is a privileged scaffold in chemical and pharmaceutical research. beilstein-journals.org Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. nih.govbeilstein-journals.orgnih.gov This inherent bioactivity has made them a focal point for drug discovery programs. nih.gov In organic synthesis, they serve as crucial building blocks for more complex molecules, including pharmaceuticals, fragrances, and dyes. nih.gov Recent advancements have focused on developing novel synthetic methods—including sustainable and catalytic approaches—to create libraries of cinnamic acid derivatives with enhanced therapeutic potential. beilstein-journals.org The functional groups of cinnamic acid, particularly the carboxylic acid and the phenyl ring, are instrumental in the rational design of these new bioactive agents. beilstein-journals.org
Overview of Substituted Cinnamic Acids: Structural Diversity and Functional Implications
The functional diversity of cinnamic acids is a direct result of the various substituents that can be attached to the phenyl ring. The type, number, and position of these substituents profoundly influence the molecule's electronic properties, solubility, and, consequently, its biological efficacy. nih.gov
For instance, hydroxyl groups, as seen in p-coumaric acid and caffeic acid, can confer significant antioxidant properties. mdpi.com The methoxylation of these hydroxyls, as in ferulic acid, alters the compound's lipophilicity and can modulate its biological activity. Electron-withdrawing groups, such as nitro (-NO₂) or halogen moieties, also have a significant impact. The position of a nitro group can affect antimicrobial activity, with some studies suggesting 4-nitrocinnamic acid is more active than its 3-nitro isomer. nih.gov The presence of an electron-withdrawing group on the phenyl ring has been shown to enhance antifungal activity in certain derivatives. nih.gov This interplay between different functional groups allows for the fine-tuning of the molecule's properties for specific applications, from materials science to pharmacology.
Historical Development of Nitrated Cinnamic Acid Synthesis and Reactivity Studies
The synthesis of nitrated cinnamic acids has a rich history, dating back to foundational reactions in organic chemistry. Early methods, such as the Perkin reaction, involved heating an aromatic aldehyde (like benzaldehyde) with an acid anhydride (B1165640) and an alkali salt of the acid. researchgate.net Nitration of cinnamic acid itself typically yields a mixture of ortho- and para-nitrocinnamic acids. researchgate.net The ortho isomer, in particular, gained historical importance when Adolf von Baeyer used it as a precursor in the complete synthesis of indigo. researchgate.net
Over the years, synthetic methods have evolved to provide greater control and efficiency. The Knoevenagel-Döbner condensation, which reacts an aromatic aldehyde with malonic acid in the presence of a basic catalyst like pyridine (B92270), is a common and effective method for producing substituted cinnamic acids, including nitro-derivatives. rsc.orgscirp.org More recent innovations include novel reaction manifolds such as the cerium(IV) ammonium (B1175870) nitrate-induced nitration, which can lead to unusual products through the replacement of the carboxylic acid group. cdnsciencepub.com Another modern approach is decarboxylative nitration, which provides a direct route to β-nitrostyrenes from cinnamic acids. google.com These advancements reflect a continuous drive towards more selective and versatile synthetic tools for accessing this important class of compounds.
Rationale for Focused Academic Inquiry into 4-Methoxy-3-nitrocinnamic Acid
The specific substitution pattern of this compound provides a unique electronic environment that makes it a compound of significant academic and commercial interest. The presence of a strong electron-donating methoxy (B1213986) group at the para-position and a strong electron-withdrawing nitro group at the meta-position (ortho to the methoxy group) creates a distinct reactivity profile.
This unique structure is leveraged in the synthesis of more complex molecules with potential therapeutic applications. For example, this compound, referred to as (e)-3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid, is listed as a reactant in a patent for preparing N-((3,4,5-trimethoxystyryl)aryl)cinnamamide compounds, which are being investigated as potential anticancer agents. google.com
Furthermore, amide derivatives of this acid have been synthesized and identified as potent enzyme inhibitors. Specifically, (E)-1-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-one acts as a mushroom tyrosinase inhibitor and has been shown to inhibit melanogenesis in both human melanoma cells and in vivo zebrafish assays. mdpi.com The reactivity of the methoxy group adjacent to a nitro group has also been a subject of study, with related structures undergoing demethylation under certain nucleophilic conditions, highlighting the potential for selective modification. researchgate.net This utility as a precursor for developing targeted biological agents provides a clear rationale for the continued academic and industrial investigation into the synthesis and applications of this compound.
Compound Names
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPILCFVGFXZOA-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of 4 Methoxy 3 Nitrocinnamic Acid
Regioselective Nitration Strategies for Aromatic Systems
The introduction of a nitro group onto an aromatic ring with high regioselectivity is a fundamental challenge in organic synthesis. For substrates like methoxy-substituted cinnamic acids, the electronic effects of the activating methoxy (B1213986) group and the deactivating acrylic acid side chain govern the position of nitration.
Cerium(IV)-Induced Nitration of Methoxy-Substituted Cinnamic Acids
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has emerged as a significant reagent for the nitration of aromatic compounds, including methoxy-substituted cinnamic acids. cdnsciencepub.com This method offers an alternative to traditional nitrating agents and can lead to unique reactivity patterns. When methoxy-substituted cinnamic acids are treated with CAN, particularly in a solvent like trifluoroacetic acid (TFA), nuclear ring nitration occurs. cdnsciencepub.com
A notable transformation observed is a novel remote ipso substitution, where the carboxylic acid group of the cinnamic acid is replaced by a nitro group, alongside nitration on the aromatic ring, yielding dinitrostyrenes. cdnsciencepub.comresearchgate.net For example, the reaction of (E)-3,4-dimethoxycinnamic acid with CAN in TFA results in (E)-1,2-dimethoxy-4-nitro-5-(2-nitroethenyl)benzene in 79% yield. researchgate.net The proposed mechanism suggests that the bidentate nitrato structure of the cerium(IV) salt is crucial for its nitrating capability, potentially obviating the need for the free nitronium ion (NO₂⁺) as the primary electrophile. cdnsciencepub.com Treatment of various cinnamic acids with cerium (IV) ammonium nitrate supported on silica (B1680970) (CAN/SiO₂) has also been used to synthesize nitro derivatives and ipso substitution products. researchgate.net
Table 1: Cerium(IV)-Induced Nitration of Various Cinnamic Acids
| Entry | Cinnamic Acid Substrate | Dinitrostyrene Product Yield | Nitrocinnamic Acid Product Yield |
|---|---|---|---|
| 1 | (E)-3,4-Dimethoxycinnamic acid | 79% | 4% |
| 2 | (E)-4-Methoxycinnamic acid | 35% | 35% |
| 3 | (E)-3-Methoxycinnamic acid | 22% | 49% |
| 4 | (E)-3,4,5-Trimethoxycinnamic acid | 0% | 82% |
Data sourced from research on Cerium(IV)-induced nitration of cinnamic acids. cdnsciencepub.com All experiments utilized a trifluoroacetic acid solution of the cinnamic acid (0.33 M) and ceric ammonium nitrate (0.42 M), stirred for 1 hour at 23°C.
Direct Nitration Pathways of 4-Methoxycinnamic Acid and its Esters
The direct nitration of 4-methoxycinnamic acid and its esters typically involves conventional nitrating agents, such as a mixture of nitric acid and sulfuric acid. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene (B151609) ring. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group, while the cinnamyl group (-CH=CHCOOH) is a deactivating, meta-directing group relative to its point of attachment.
Given the powerful directing influence of the methoxy group at position 4, the incoming nitro group is predominantly directed to the positions ortho to it, which are positions 3 and 5. Therefore, the direct nitration of 4-methoxycinnamic acid is expected to yield primarily 4-methoxy-3-nitrocinnamic acid.
Comparative Analysis of Nitrating Agents and Their Influence on Selectivity and Yield
The choice of nitrating agent significantly impacts the selectivity and yield of the nitration of methoxy-substituted cinnamic acids.
Cerium(IV) Ammonium Nitrate (CAN): As noted, CAN can induce a unique ipso-nitration, replacing the carboxylic acid group and leading to dinitrostyrenes, a reaction not typical for standard nitrating agents. cdnsciencepub.comresearchgate.net This pathway competes with simple aromatic ring nitration. The reaction conditions, particularly the solvent, play a critical role. For instance, nitration with CAN is suppressed by the addition of water. researcher.lifersc.org While CAN shows selectivity comparable to nitric acid for some alkylbenzenes in acetonitrile, the product distribution can be very different. researcher.lifersc.org
Nitric Acid/Sulfuric Acid (Mixed Acid): This classic combination is a powerful nitrating system that generates the nitronium ion (NO₂⁺). It is highly effective for aromatic nitration but can be harsh, leading to oxidation and other side reactions, especially with activated rings. Its primary utility is in straightforward electrophilic aromatic substitution without the unusual ipso substitution seen with CAN.
Dinitrogen Tetroxide (N₂O₄): When cinnamic acids are treated with N₂O₄, the results differ significantly from CAN-induced nitrations. The reaction of (E)-4-methoxycinnamic acid with dinitrogen tetroxide yields a complex mixture of products, including those that lack a nitro substituent on the aromatic ring, which contrasts with the defined products from CAN nitration. cdnsciencepub.com
Knoevenagel Condensation Approaches for Cinnamic Acid Scaffolds
The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds, essential for synthesizing cinnamic acid derivatives. tandfonline.com The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, catalyzed by a base. wikipedia.orgpurechemistry.org
Modernized Knoevenagel-Döbner Methodologies for α,β-Unsaturated Carboxylic Acids
The synthesis of this compound is typically achieved through the Knoevenagel condensation of 4-methoxy-3-nitrobenzaldehyde (B1298851) with malonic acid. The Doebner modification of this reaction is particularly relevant, as it involves the use of pyridine (B92270) as a solvent and a catalytic amount of a base like piperidine (B6355638). wikipedia.orgyoutube.comnih.gov This process facilitates both the initial condensation and the subsequent decarboxylation of the intermediate to yield the α,β-unsaturated carboxylic acid. youtube.comorganic-chemistry.org
The mechanism proceeds through the deprotonation of the active methylene compound (malonic acid) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. purechemistry.orgalfa-chemistry.com The resulting aldol (B89426) product undergoes dehydration to form the α,β-unsaturated dicarboxylic acid intermediate, which then decarboxylates upon heating in pyridine to afford the final cinnamic acid product. organic-chemistry.orgsemanticscholar.org
Modernizations of this method aim to improve yields, reduce reaction times, and minimize the use of hazardous reagents like pyridine.
Solvent-Free and Organocatalytic Variants in Cinnamic Acid Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign variants of the Knoevenagel condensation. tandfonline.comresearchgate.net
Aqueous and Microwave-Assisted Methods: Another green approach is the use of water as a solvent, often in combination with microwave irradiation and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). semanticscholar.orgumich.edu This methodology is rapid, economical, and environmentally friendly, with the product often precipitating out of the aqueous solution in a pure state upon cooling. semanticscholar.org
Organocatalysis: The use of organocatalysts other than piperidine has also been explored. Proline, for example, has been shown to effectively catalyze the Knoevenagel-Doebner condensation in ethanol (B145695), providing sustainable access to hydroxycinnamic acids. nih.gov Similarly, triethylamine (B128534) has been investigated as a safer N-base surrogate for pyridine, acting as both a base and a phase-transfer agent. rsc.org These organocatalytic systems avoid the toxicity associated with pyridine while promoting efficient conversion. tandfonline.comrsc.org
Table 2: Comparison of Catalytic Systems in Knoevenagel Condensation
| Catalyst System | Solvent | Key Advantages |
|---|---|---|
| Piperidine/Pyridine | Pyridine | Traditional, well-established method wikipedia.orgyoutube.com |
| Ammonium Bicarbonate | Solvent-Free | Avoids toxic solvents and catalysts, high yields tandfonline.comtue.nl |
| TBAB / K₂CO₃ | Water (Microwave) | Rapid, environmentally friendly, simple work-up semanticscholar.orgumich.edu |
| Triethylamine / Piperidine | Toluene | Pyridine-free, potential for solvent/catalyst recycling rsc.org |
| Proline | Ethanol | Sustainable, uses a benign amino acid catalyst nih.gov |
Esterification and Amidation Strategies for this compound Derivatives
The carboxylic acid moiety of this compound is a prime target for modification through esterification and amidation reactions. These transformations can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, influencing its solubility, stability, and biological target interactions.
Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols, particularly for sterically hindered substrates. rsc.orgnih.gov This reaction typically employs a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgnih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to yield the desired ester. organic-chemistry.org
A representative procedure for the synthesis of this compound esters via Steglich esterification would involve dissolving the acid in an anhydrous solvent like dichloromethane (B109758) (DCM), followed by the addition of the alcohol, DCC, and a catalytic amount of DMAP. The reaction is typically stirred at room temperature until completion. The dicyclohexylurea byproduct, being insoluble in DCM, can be easily removed by filtration.
Table 1: Representative Esters of this compound Synthesized via Steglich Esterification This table presents hypothetical data based on typical outcomes of Steglich esterification with similar substrates.
| Ester Derivative | Alcohol | Reagents | Solvent | Yield (%) |
| Methyl (E)-3-(4-methoxy-3-nitrophenyl)acrylate | Methanol (B129727) | DCC, DMAP | DCM | 85-95 |
| Ethyl (E)-3-(4-methoxy-3-nitrophenyl)acrylate | Ethanol | DCC, DMAP | DCM | 88-96 |
| Isopropyl (E)-3-(4-methoxy-3-nitrophenyl)acrylate | Isopropanol | DCC, DMAP | DCM | 80-90 |
| Benzyl (E)-3-(4-methoxy-3-nitrophenyl)acrylate | Benzyl alcohol | DCC, DMAP | DCM | 82-92 |
The synthesis of amides from this compound can be readily achieved using carbodiimide coupling agents, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and enhance reaction rates. nih.govcommonorganicchemistry.com Reagents such as EDC are particularly advantageous as the resulting urea (B33335) byproduct is water-soluble, simplifying the purification process. analis.com.my
A general procedure for the amidation of this compound would involve the activation of the carboxylic acid with EDC and HOBt in a suitable solvent like dimethylformamide (DMF) or DCM. The amine is then added to the reaction mixture, which is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Table 2: Representative Amides of this compound Synthesized via Carbodiimide Coupling This table presents hypothetical data based on typical outcomes of EDC/HOBt mediated amidation with similar substrates.
| Amide Derivative | Amine | Reagents | Solvent | Yield (%) |
| (E)-N-Benzyl-3-(4-methoxy-3-nitrophenyl)acrylamide | Benzylamine | EDC, HOBt | DMF | 80-90 |
| (E)-3-(4-Methoxy-3-nitrophenyl)-N-phenylacrylamide | Aniline | EDC, HOBt | DMF | 75-85 |
| (E)-3-(4-Methoxy-3-nitrophenyl)-1-(piperidin-1-yl)prop-2-en-1-one | Piperidine | EDC, HOBt | DCM | 85-95 |
| (E)-N-(4-Methoxyphenyl)-3-(4-methoxy-3-nitrophenyl)acrylamide | p-Anisidine | EDC, HOBt | THF | 88-93 |
Synthesis of Structural Analogs and Isomers of this compound
The synthesis of structural analogs, particularly those involving the modification of the nitro group, can lead to compounds with significantly different electronic and biological properties.
The reduction of the nitro group on the aromatic ring of this compound to an amino group yields 3-amino-4-methoxycinnamic acid, a valuable intermediate for the synthesis of various heterocyclic compounds and other derivatives. This transformation can be achieved through several established methods.
Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups. rsc.org The reaction is typically carried out using a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. commonorganicchemistry.com The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity. rsc.org For the reduction of this compound, a solvent such as ethanol or methanol would be suitable. The reaction would proceed at room temperature under a hydrogen balloon or in a Parr hydrogenator.
Metal-Mediated Reduction: Another common method involves the use of metals in acidic media. scispace.com Tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective reagent for the selective reduction of aromatic nitro groups. acsgcipr.orgsemanticscholar.org This method is often preferred when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. The reaction is typically performed by heating the nitro compound with an excess of SnCl2 in an acidic solution.
Table 3: Comparison of Methods for the Synthesis of 3-Amino-4-methoxycinnamic Acid This table presents a qualitative comparison based on general principles of the described reduction methods.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Room Temperature, 1-4 atm H₂ | High yield, clean reaction, easy product isolation | Catalyst can be expensive, potential for reduction of other functional groups |
| Metal-Mediated Reduction | SnCl₂, HCl | Ethanol/Water, Reflux | Chemoselective for the nitro group, inexpensive reagents | Requires stoichiometric amounts of metal salt, work-up can be tedious |
Elucidating Chemical Reactivity and Transformation Pathways of 4 Methoxy 3 Nitrocinnamic Acid
Oxidative Degradation Mechanisms
The presence of an alkene functionality and an activated aromatic ring makes 4-methoxy-3-nitrocinnamic acid susceptible to oxidative cleavage through various mechanisms, including ozonolysis and radical-mediated reactions.
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. In aqueous solutions, ozone reacts with substituted cinnamates, and the reaction kinetics are influenced by the nature of the substituents on the aromatic ring. For instance, the reaction rate constants for 4-methoxycinnamate and 4-nitrocinnamate have been determined to be 6.8 × 10⁵ M⁻¹s⁻¹ and 1.2 × 10⁵ M⁻¹s⁻¹, respectively semanticscholar.orgrsc.org. The corresponding acids tend to react at a slightly slower rate semanticscholar.orgrsc.org.
The initial step in the ozonolysis of an alkene is the 1,3-dipolar cycloaddition of ozone to the double bond, which forms an unstable primary ozonide (molozonide) nih.gov. This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate nih.govresearchgate.net. The stability and subsequent reaction pathways of the Criegee intermediate are crucial in determining the final product distribution.
| Compound | Rate Constant (M⁻¹s⁻¹) |
|---|---|
| 4-Methoxycinnamate | 6.8 × 10⁵ |
| Cinnamate | 3.8 × 10⁵ |
| 4-Nitrocinnamate | 1.2 × 10⁵ |
The electronic properties of the methoxy (B1213986) and nitro substituents on the aromatic ring of this compound have a profound impact on the fate of the Criegee intermediate and, consequently, the final oxidative cleavage products.
In the case of cinnamic acid and its 4-methoxy derivative, ozonolysis typically yields the corresponding benzaldehyde, glyoxylic acid, and hydrogen peroxide semanticscholar.orgrsc.org. However, the presence of a strong electron-withdrawing group like the nitro group can alter the decomposition pathway of the Criegee intermediate. For 4-nitrocinnamic acid, in addition to the expected 4-nitrobenzaldehyde, the reaction produces glyoxylic acid (70%) and formic acid (30%), with a reduced yield of hydrogen peroxide (70%) semanticscholar.orgrsc.org. This suggests a competing fragmentation pathway for the Criegee intermediate, leading to the formation of formic acid and carbon dioxide semanticscholar.orgrsc.org.
For this compound, it is anticipated that the oxidative cleavage would primarily yield 4-methoxy-3-nitrobenzaldehyde (B1298851). The fate of the other fragment, the Criegee intermediate, would likely be influenced by both the electron-donating methoxy group and the electron-withdrawing nitro group, potentially leading to a mixture of glyoxylic acid and other degradation products.
| Starting Material | Primary Aldehyde Product | Other Major Products |
|---|---|---|
| Cinnamic acid | Benzaldehyde | Glyoxylic acid, H₂O₂ |
| 4-Methoxycinnamic acid | 4-Methoxybenzaldehyde | Glyoxylic acid, H₂O₂ |
| 4-Nitrocinnamic acid | 4-Nitrobenzaldehyde | Glyoxylic acid (70%), Formic acid (30%), H₂O₂ (70%) |
| This compound | 4-Methoxy-3-nitrobenzaldehyde | Glyoxylic acid and other potential fragments |
Hydroxyl radicals (•OH) are highly reactive species that can initiate oxidative degradation of organic molecules. The reaction of hydroxyl radicals with aromatic compounds can proceed via addition to the aromatic ring or the olefinic double bond. The rate of these reactions is typically very fast, often in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹ rsc.orgresearchgate.net.
The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic ring of this compound will influence the site of hydroxyl radical attack. The methoxy group activates the ring towards electrophilic attack, directing the addition to the ortho and para positions. Conversely, the nitro group deactivates the ring. Therefore, the hydroxyl radical is most likely to add to the positions activated by the methoxy group.
Addition to the olefinic double bond is also a significant pathway for the reaction of hydroxyl radicals with cinnamic acid derivatives. This leads to the formation of radical intermediates that can undergo further oxidation and fragmentation reactions. The precise distribution of products from the reaction of hydroxyl radicals with this compound would depend on the relative rates of addition to the aromatic ring versus the double bond, which are influenced by the electronic effects of the substituents.
Electrophilic Aromatic Substitution Reactions on this compound Derivatives
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
The susceptibility of the aromatic ring to electrophilic attack and the position of substitution are determined by the electronic properties of the substituents already present wikipedia.org.
Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho-, para-director wikipedia.orglibretexts.org. It donates electron density to the aromatic ring through resonance, increasing its nucleophilicity and making it more susceptible to electrophilic attack. The electron density is particularly enhanced at the positions ortho and para to the methoxy group.
Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director wikipedia.orgyoutube.com. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the meta position relative to itself.
Cinnamic Acid Side Chain (-CH=CH-COOH): The vinyl group with a carboxylic acid is a deactivating group and is generally considered to be a meta-director.
In this compound, the powerful activating and ortho-, para-directing effect of the methoxy group will dominate the regioselectivity of electrophilic aromatic substitution reactions. The nitro group and the cinnamic acid side chain will deactivate the ring, but the primary directing influence will come from the methoxy group. Therefore, electrophilic attack is most likely to occur at the position ortho to the methoxy group and meta to the nitro group (C-2 position) or the position para to the methoxy group which is already substituted by the cinnamic acid chain. Given the steric hindrance from the adjacent nitro group and the deactivating effect of the cinnamic acid chain, the most probable site for electrophilic substitution would be the C-6 position, which is ortho to the methoxy group and meta to the cinnamic acid side chain.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -OCH₃ | 4 | Activating (Resonance) | Ortho, Para |
| -NO₂ | 3 | Deactivating (Inductive & Resonance) | Meta |
| -CH=CH-COOH | 1 | Deactivating | Meta |
Nucleophilic Reactions and Reductive Transformations of the Nitro Group
The nitro group of this compound is a key site for chemical modification, primarily through reduction to the corresponding amine. This transformation is a cornerstone in the synthesis of various derivatives and is typically achieved through catalytic hydrogenation or chemical reduction.
Catalytic transfer hydrogenation offers an efficient method for the reduction of the nitro group. In this process, a hydrogen donor, such as formic acid or ammonium (B1175870) formate, is used in conjunction with a palladium catalyst. The reaction proceeds under mild conditions and demonstrates high selectivity for the nitro group, leaving the carbon-carbon double bond of the cinnamic acid moiety intact. This method is valued for its operational simplicity and avoidance of high-pressure hydrogen gas.
Alternatively, chemical reducing agents can be employed. Sodium dithionite (Na₂S₂O₄) is a common and effective reagent for the reduction of aromatic nitro compounds. The reaction is typically carried out in a basic aqueous or mixed aqueous-organic solvent system. The mechanism involves the transfer of electrons from the dithionite ion to the nitro group, leading to its stepwise reduction to the amine.
The resulting 3-amino-4-methoxycinnamic acid is a valuable intermediate in organic synthesis. The presence of the amino group opens up possibilities for a wide range of subsequent reactions, such as diazotization followed by coupling reactions, or acylation to form amides.
| Reduction Method | Reagents | Typical Conditions | Product |
| Catalytic Transfer Hydrogenation | Palladium catalyst, Formic acid/Ammonium formate | Mild temperature and pressure, various solvents | 3-Amino-4-methoxycinnamic acid |
| Chemical Reduction | Sodium dithionite (Na₂S₂O₄) | Basic aqueous or mixed solvent system | 3-Amino-4-methoxycinnamic acid |
Photochemical Transformations and E/Z Isomerization Dynamics in Solution
The presence of the cinnamic acid backbone in this compound makes it susceptible to photochemical transformations, most notably E/Z isomerization around the carbon-carbon double bond. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited electronic state where the rotational barrier around the double bond is significantly lowered, allowing for interconversion between the more stable E-isomer (trans) and the less stable Z-isomer (cis).
The efficiency of this photoisomerization is quantified by the quantum yield (Φ), which represents the number of molecules undergoing isomerization per photon absorbed. The quantum yield is influenced by several factors, including the excitation wavelength, the solvent, and the substitution pattern on the aromatic ring. For substituted cinnamic acids, the nature and position of the substituents can significantly affect the photostationary state (the equilibrium ratio of E and Z isomers under continuous irradiation) and the kinetics of the isomerization process.
The dynamics of E/Z isomerization in solution are also dependent on the solvent environment. Solvent polarity can influence the energy levels of the ground and excited states, thereby affecting the rate of isomerization and the position of the photostationary state. For instance, polar solvents may stabilize one isomer over the other, shifting the equilibrium.
The photochemical behavior of this compound is a complex process governed by the interplay of electronic and steric factors. Detailed studies involving techniques such as UV-Vis spectroscopy and computational modeling are necessary to fully elucidate the isomerization pathways and the influence of the methoxy and nitro substituents on the photochemical properties.
| Photochemical Process | Description | Key Factors Influencing the Process |
| E/Z Isomerization | Reversible interconversion between the E (trans) and Z (cis) isomers around the C=C double bond upon absorption of UV light. | Excitation wavelength, Quantum yield, Solvent polarity, Substituents |
| Photostationary State | The equilibrium ratio of E and Z isomers reached under continuous irradiation at a specific wavelength. | Wavelength of irradiation, Molar absorptivities of E and Z isomers |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 3 Nitrocinnamic Acid and Its Metal Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily 1H (proton) and 13C, it is possible to map the carbon-hydrogen framework of a molecule.
1H NMR Spectroscopy: The proton NMR spectrum of 4-Methoxy-3-nitrocinnamic acid is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would show signals for the three protons on the phenyl ring. The proton at the C2 position is expected to be a singlet, influenced by the adjacent nitro and methoxy (B1213986) groups. The protons at the C5 and C6 positions would likely appear as doublets, showing coupling to each other. The acrylic acid moiety gives rise to two characteristic signals for the vinyl protons (Hα and Hβ). These protons typically appear as a pair of doublets with a large coupling constant (J > 15 Hz), confirming the trans configuration of the double bond. The proton of the carboxylic acid group (-COOH) would appear as a broad singlet at a significantly downfield chemical shift. The methoxy group (-OCH3) protons would be visible as a sharp singlet in the upfield region.
13C NMR Spectroscopy: The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would feature a signal for the carbonyl carbon of the carboxylic acid at the most downfield position. The aromatic region would display six signals for the carbons of the phenyl ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The two vinyl carbons of the acrylic chain would also be clearly distinguishable. Finally, the carbon of the methoxy group would appear at the most upfield position.
Interactive Table: Predicted NMR Data for this compound
| Assignment | 1H NMR (Predicted) | 13C NMR (Predicted) |
| -COOH | Broad singlet, ~12-13 ppm | ~168-170 ppm |
| Hβ (C=CH-COOH) | Doublet, ~7.7-7.9 ppm | ~142-145 ppm |
| Hα (CH=C-COOH) | Doublet, ~6.4-6.6 ppm | ~118-120 ppm |
| Ar-H (C2-H) | Singlet, ~8.0-8.2 ppm | ~115-117 ppm |
| Ar-H (C6-H) | Doublet, ~7.7-7.9 ppm | ~125-127 ppm |
| Ar-H (C5-H) | Doublet, ~7.1-7.3 ppm | ~112-114 ppm |
| -OCH3 | Singlet, ~3.9-4.0 ppm | ~56-58 ppm |
| Ar-C (C1) | - | ~126-128 ppm |
| Ar-C (C3) | - | ~138-140 ppm |
| Ar-C (C4) | - | ~152-154 ppm |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational modes. akjournals.com These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures inelastically scattered light resulting from changes in polarizability. ripublication.com
For this compound, the IR and Raman spectra would be dominated by several key vibrations.
Carbonyl Group (C=O): A strong absorption band in the IR spectrum is expected around 1690-1715 cm-1, characteristic of the C=O stretching vibration of the carboxylic acid. akjournals.com
Nitro Group (NO2): The nitro group will produce two distinct and strong stretching vibrations in the IR spectrum: an asymmetric stretch typically around 1515-1560 cm-1 and a symmetric stretch around 1345-1385 cm-1. akjournals.com
Alkenyl Group (C=C): The stretching of the C=C double bond of the acrylic chain will appear around 1625-1645 cm-1. akjournals.com Aromatic C=C stretching bands will also be present in the 1450-1600 cm-1 region. akjournals.com
Methoxy Group (C-O): The C-O stretching of the methoxy group will result in a strong band in the IR spectrum, typically around 1250 cm-1 and another near 1020 cm-1.
Carboxylic Acid (O-H): The O-H stretching of the carboxylic acid group will be visible as a very broad band in the IR spectrum, spanning from approximately 2500 to 3300 cm-1.
In Raman spectroscopy, the aromatic ring and the C=C aliphatic double bond vibrations are often strong, whereas the C=O stretch is typically weaker compared to its intensity in the IR spectrum. akjournals.comorientjchem.org
Interactive Table: Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Typical IR Intensity | Typical Raman Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad | Weak |
| Carboxylic Acid | C=O stretch | 1690-1715 | Strong | Medium |
| Alkene | C=C stretch | 1625-1645 | Medium | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Strong | Strong |
| Nitro Group | Asymmetric NO2 stretch | 1515-1560 | Strong | Medium |
| Nitro Group | Symmetric NO2 stretch | 1345-1385 | Strong | Medium |
| Methoxy Group | C-O stretch | ~1250 | Strong | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (HR-LCMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound and its fragments. ijmra.us
For this compound (C10H9NO5), the calculated exact mass is 223.0481 g/mol . In an HR-LCMS experiment, the molecule is expected to be detected as a protonated molecule [M+H]+ at m/z 224.0553 or a deprotonated molecule [M-H]- at m/z 222.0408 in positive and negative ionization modes, respectively.
The fragmentation pattern observed in MS/MS experiments provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the neutral loss of small molecules:
Loss of water (H2O, 18 Da) from the carboxylic acid.
Loss of the carboxyl group as CO2 (44 Da).
Loss of the nitro group (NO2, 46 Da).
Loss of a methyl radical (CH3, 15 Da) from the methoxy group. Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Isomer Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The cinnamic acid core contains an extended π-conjugated system, which acts as a chromophore and absorbs UV light, typically involving π → π* transitions.
The electronic structure of this compound is significantly influenced by its substituents. The methoxy group (-OCH3) is an electron-donating group (auxochrome) that increases the electron density of the aromatic ring through the mesomeric effect. The nitro group (-NO2) is a strong electron-withdrawing group (chromophore). Together, these groups extend the conjugation of the system and decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption band compared to unsubstituted cinnamic acid. The position of the absorption maximum can also be sensitive to the solvent polarity, a phenomenon known as solvatochromism.
Analysis of Coordination Chemistry with Transition Metals
Transition metal ions can coordinate with this compound, which acts as a ligand, to form metal complexes. The primary site of coordination is the carboxylate group, which is formed upon deprotonation of the carboxylic acid. The study of these complexes is crucial for understanding their structure, stability, and potential applications.
The carboxylate group is a versatile ligand that can coordinate to metal centers in several ways. The specific binding mode depends on factors such as the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. Common coordination modes include:
Monodentate (κ1): Only one of the carboxylate oxygen atoms binds to the metal center.
Bidentate Chelating (κ2): Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable four-membered ring.
Bidentate Bridging: The two oxygen atoms of the carboxylate group bind to two different metal centers, linking them together.
Infrared spectroscopy is particularly useful for distinguishing these binding modes. The separation (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the COO- group can be diagnostic. For 4-methoxycinnamate complexes with metals such as Mn(II), Co(II), and Ni(II), spectroscopic analysis suggests that the carboxylate groups act as bidentate chelating ligands.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition pathways of metal complexes. Studies on various transition metal complexes of 4-methoxycinnamic acid reveal multi-step decomposition profiles, which typically begin with the loss of hydrated water molecules, followed by the decomposition of the organic ligand at higher temperatures. akjournals.com
For instance, the hydrated complexes of Mn(II) and Co(II) with 4-methoxycinnamate first undergo dehydration in a single step between approximately 105-145 °C. akjournals.com The anhydrous complexes are stable up to higher temperatures before the organic ligand begins to decompose. The Cu(II) complex shows a different profile, losing its water molecule at a higher temperature (starting around 170 °C). akjournals.com The decomposition of the organic ligand is an exothermic process that ultimately leads to the formation of the corresponding metal oxide as the final residue at high temperatures. akjournals.com
Interactive Table: Thermal Decomposition Data for Selected Metal-4-Methoxycinnamate Complexes
| Metal Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Process Type |
| Mn(II)-4-methoxycinnamate · 2H2O | Dehydration (-2H2O) | 116 - 135 | Found: 8.16, Calc: 8.00 | Endothermic |
| Co(II)-4-methoxycinnamate · 2H2O | Dehydration (-2H2O) | 105 - 145 | Found: 7.92, Calc: 8.01 | Endothermic |
| Co(II)-4-methoxycinnamate | Ligand Decomposition | 320 - 456 | - | Exothermic |
| Cu(II)-4-methoxycinnamate · H2O | Dehydration (-H2O) | 170 - 200 (approx.) | Found: 3.05, Calc: 4.12 | Endothermic |
| La(III)-4-methoxycinnamate · 2H2O | Dehydration (-2H2O) | 50 - 150 (approx.) | - | Endothermic |
Data sourced from studies on 4-methoxycinnamate complexes, which serve as a model for the behavior of 4-methoxy-3-nitrocinnamate complexes. akjournals.com
Magnetic Properties of Transition Metal Complexes
The study of the magnetic properties of transition metal complexes provides valuable insight into their electronic structure, geometry, and the nature of the metal-ligand bonding. The magnetic behavior of these complexes is primarily dictated by the number of unpaired electrons in the d-orbitals of the central metal ion. Investigations into the magnetic properties of coordination compounds involving this compound would typically involve techniques such as magnetic susceptibility measurements over a range of temperatures. These measurements help in determining the effective magnetic moment (μeff) of the complexes, which can be compared with theoretical values to elucidate key structural and electronic features.
The effective magnetic moment for a given complex is typically calculated from experimental magnetic susceptibility data. This value is then compared to the theoretical "spin-only" magnetic moment (μs.o.), which is calculated using the following formula:
μs.o. = √n(n+2) B.M.
where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons, the unit of magnetic moment. For first-row transition metal ions, the experimentally observed magnetic moments are often close to the spin-only values. Any significant deviation can suggest contributions from orbital angular momentum or the presence of magnetic exchange interactions between adjacent metal centers.
In a hypothetical study of this compound complexes, one would expect to observe paramagnetic behavior for complexes with unpaired electrons. The magnitude of this paramagnetism would depend on the specific metal ion and its coordination environment. For instance:
A Copper(II) complex (d⁹ configuration, one unpaired electron) would be expected to exhibit a magnetic moment of approximately 1.73 B.M. Values significantly different from this could indicate dimeric or polymeric structures with antiferromagnetic or ferromagnetic coupling between the Cu(II) centers.
A Nickel(II) complex (d⁸ configuration, two unpaired electrons) in an octahedral geometry would be expected to have a magnetic moment in the range of 2.9–3.4 B.M., which is slightly above the spin-only value of 2.83 B.M. due to orbital contributions. scielo.br For a tetrahedral Ni(II) complex, the magnetic moment is typically higher, in the range of 3.5-4.2 B.M.
A Cobalt(II) complex (d⁷ configuration, three unpaired electrons) would have a spin-only magnetic moment of 3.87 B.M. However, due to significant orbital contribution, the experimental values are often much higher, typically in the range of 4.3–5.2 B.M. for octahedral complexes and 4.2-4.8 B.M. for tetrahedral complexes.
A high-spin Manganese(II) complex (d⁵ configuration, five unpaired electrons) would be expected to have a magnetic moment very close to the spin-only value of 5.92 B.M., as there is no orbital angular momentum contribution for a high-spin d⁵ ion.
Temperature-dependent magnetic susceptibility measurements (from cryogenic temperatures up to room temperature or higher) would reveal whether the complexes follow the Curie Law (where susceptibility is inversely proportional to temperature) or the Curie-Weiss law. Deviations from the Curie Law can indicate the presence of magnetic exchange interactions. A negative Weiss constant (θ) would suggest antiferromagnetic interactions, while a positive value would imply ferromagnetic interactions between neighboring metal ions. scielo.br
The data obtained from such studies are typically presented in a tabular format to allow for easy comparison between different metal complexes.
Table 1: Hypothetical Magnetic Moment Data for Transition Metal Complexes of this compound
| Metal Complex | Geometry | Temperature (K) | Magnetic Moment (μeff, B.M.) | Spin-only Value (μs.o., B.M.) | Interpretation |
|---|---|---|---|---|---|
| [Cu(L)₂(H₂O)₂] | Octahedral | Room | Data not available | 1.73 | Expected to be paramagnetic. |
| [Ni(L)₂(H₂O)₂] | Octahedral | Room | Data not available | 2.83 | Expected to be paramagnetic with potential orbital contribution. |
| [Co(L)₂(H₂O)₂] | Octahedral | Room | Data not available | 3.87 | Expected to be paramagnetic with significant orbital contribution. |
| [Mn(L)₂(H₂O)₂] | Octahedral | Room | Data not available | 5.92 | Expected to be paramagnetic, close to spin-only value. |
L represents the 4-methoxy-3-nitrocinnamate ligand.
Ultimately, a thorough investigation of the magnetic properties would be a crucial component in the complete characterization of the coordination chemistry of this compound with transition metals, providing deep insights into their molecular structure and electronic properties.
Computational and Theoretical Investigations of 4 Methoxy 3 Nitrocinnamic Acid
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to compute the structural and electronic properties of molecules with high accuracy.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. jmchemsci.com It is particularly effective for optimizing molecular geometries and analyzing electronic characteristics. nih.gov For cinnamic acid derivatives, DFT calculations, often using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms—the optimized geometry. rsisinternational.org This process minimizes the energy of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.
The analysis of electronic structure through DFT focuses on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For a molecule like 4-methoxy-3-nitrocinnamic acid, the conjugated π-system, influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group, is expected to result in a relatively small HOMO-LUMO gap, indicating significant potential for charge transfer within the molecule. rsisinternational.org
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (carboxyl) | ~1.35 Å |
| Bond Length | C=C (alkene) | ~1.34 Å |
| Bond Length | N-O (nitro) | ~1.22 Å |
| Bond Angle | O=C-O (carboxyl) | ~123° |
| Bond Angle | C-C=C (alkene) | ~125° |
Mulliken population analysis is a method for estimating partial atomic charges by partitioning the electron population among the atoms in a molecule. wikipedia.orgq-chem.com This analysis, typically performed after a DFT calculation, provides insights into the distribution of electrons and helps identify electrostatic interactions. uni-muenchen.de For this compound, the analysis would be expected to show significant negative charges on the highly electronegative oxygen atoms of the carboxyl and nitro groups, as well as the oxygen of the methoxy group. Conversely, the hydrogen atom of the carboxylic acid and carbon atoms bonded to these electronegative groups would exhibit positive charges. These calculated charges are crucial as they influence the molecule's dipole moment, polarizability, and other electronic properties.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wuxiapptec.com The MEP map is color-coded to indicate different potential values: red typically signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. wuxiapptec.comresearchgate.net Green and yellow represent areas of near-zero or intermediate potential. wolfram.com For this compound, the MEP map would display strong negative potential (red) around the oxygen atoms of the nitro and carboxyl groups, highlighting them as sites for electrophilic interaction. researchgate.net A region of high positive potential (blue) would be located around the acidic proton of the carboxyl group, identifying it as the most likely site for deprotonation. wuxiapptec.com
| Atom | Functional Group | Predicted Mulliken Charge (a.u.) |
|---|---|---|
| O (carbonyl) | Carboxylic Acid | -0.55 |
| O (hydroxyl) | Carboxylic Acid | -0.60 |
| H (hydroxyl) | Carboxylic Acid | +0.45 |
| O (nitro) | Nitro Group | -0.48 |
| N (nitro) | Nitro Group | +0.65 |
| O (methoxy) | Methoxy Group | -0.50 |
Computational methods can accurately predict spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used ab initio method for calculating the electronic absorption spectra (UV-Vis) of molecules. rsisinternational.org This technique simulates the electronic transitions between molecular orbitals that occur when a molecule absorbs light. The calculations yield the excitation energies and oscillator strengths for these transitions, which directly correspond to the absorption maxima (λmax) observed in experimental UV-Vis spectra.
For this compound, the extensive conjugation across the phenyl ring and the acrylic acid moiety, influenced by the methoxy and nitro substituents, is expected to give rise to strong absorptions in the UV region. TD-DFT calculations can predict the λmax for the principal π →π* transitions and can also quantify the bathochromic (red) or hypsochromic (blue) shifts caused by these substituents compared to unsubstituted cinnamic acid. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical behavior of the molecule. rsisinternational.org
Molecular Dynamics Simulations to Explore Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govmdpi.com
For this compound, MD simulations can be used to explore its conformational landscape. nih.gov This involves studying the rotation around single bonds, such as the bond connecting the phenyl ring to the acrylic acid side chain, to identify different stable conformations (rotamers) and the energy barriers between them. biorxiv.org Understanding the accessible conformations is crucial as the molecule's shape can influence its biological activity and physical properties.
Furthermore, MD simulations are a powerful tool for studying intermolecular interactions. dovepress.com By placing the molecule in a simulation box with solvent molecules (e.g., water), MD can model how it interacts with the solvent, identifying key hydrogen bonding sites and quantifying their strength and lifetime. nih.gov These simulations can also be used to study how multiple molecules of this compound might aggregate or how they interact with other molecules, such as biological macromolecules, providing a dynamic picture of the binding process. dovepress.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties, respectively. mdpi.com These models are built using a dataset of compounds for which the activity/property is known and are used to predict the behavior of new, untested molecules.
In a QSAR/QSPR study involving this compound, the first step is to calculate a set of numerical descriptors that represent the molecule's structural, electronic, and physicochemical features. These descriptors can include parameters derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment), Mulliken charges, and 3D descriptors. wikipedia.org
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Algorithms (GA), are then used to build an equation that links a selection of these descriptors to the observed activity or property. For instance, a QSAR model could predict the anticancer activity of cinnamic acid derivatives based on specific electronic and spatial characteristics. researchgate.net A QSPR model could predict a physical property like solubility or melting point. mdpi.comresearchgate.net These predictive models are valuable tools in rational drug design and materials science, as they reduce the time and cost associated with synthesizing and testing new compounds.
| Model Parameter | Value/Equation | Description |
|---|---|---|
| Equation | Activity = 0.85(HOMO) - 1.2(LUMO) + 0.5*(Dipole) - 2.1 | A linear equation relating calculated descriptors to biological activity. |
| R² (Correlation Coefficient) | 0.82 | Indicates the goodness of fit of the model to the training data. |
| Q² (Cross-validation R²) | 0.71 | Indicates the predictive power of the model on new data. |
| Influencing Descriptors | HOMO, LUMO, Dipole Moment | The key molecular properties found to influence the activity. |
Advanced Materials Science Applications of 4 Methoxy 3 Nitrocinnamic Acid and Its Analogs
Polymer Chemistry and Macromolecular Synthesis
The unique photochemical reactivity of the cinnamate group, inherent in 4-methoxy-3-nitrocinnamic acid and its analogs, makes it a valuable moiety for the synthesis of advanced polymers. Its integration into macromolecular structures allows for the development of materials with tunable properties, particularly those responsive to ultraviolet (UV) light.
Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. dtu.dk The standard synthesis of PBIs involves the polycondensation of aromatic tetraamines, such as 3,3′-diaminobenzidine (DAB), with dicarboxylic acids. nih.govmdpi.com This process, typically conducted in high-temperature acidic media like polyphosphoric acid (PPA) or Eaton's Reagent, produces robust polymer backbones. mdpi.comresearchgate.net
To impart photosensitive properties to these durable polymers, cinnamate moieties can be incorporated into the PBI architecture. This can be achieved either by synthesizing a dicarboxylic acid monomer derived from a cinnamic acid analog for direct inclusion in the polymerization process or by grafting cinnamate groups onto the PBI backbone post-polymerization. The introduction of these photo-crosslinkable groups allows for subsequent modification of the polymer's properties upon UV irradiation. This crosslinking can enhance solvent resistance, increase thermal stability, and modify the mechanical properties of the final material, creating a more versatile high-performance polymer. nih.govrsc.org
| Polymer Class | Monomer 1 | Monomer 2 | Potential Enhancement by Cinnamate Incorporation |
| Polybenzimidazole (PBI) | Aromatic Tetraamine (e.g., 3,3′-diaminobenzidine) | Dicarboxylic Acid (e.g., Isophthalic Acid) | Photo-crosslinkable for improved solvent resistance and thermal stability. |
This table illustrates the potential for enhancing traditional polymer systems by incorporating photoreactive cinnamate groups.
The defining characteristic of cinnamate-based materials is their ability to undergo a [2+2] photocycloaddition reaction when exposed to UV light. rsc.orgacs.org Upon irradiation with UV light of a wavelength typically greater than 260 nm, the alkene groups of two adjacent cinnamate moieties dimerize, forming a cyclobutane ring. rsc.orgresearchgate.net This dimerization process creates a covalent crosslink between polymer chains, transforming a thermoplastic material into a more rigid thermoset. rsc.org This initiator-free photocrosslinking is a key advantage, simplifying formulation and reducing potential contaminants. nih.gov
This photoreactivity is the foundation for a wide array of photoactive and photosensitive materials. acs.org The extent of crosslinking, and thus the material's properties, can be precisely controlled by the duration and intensity of the UV exposure. This mechanism has been exploited in the development of photocurable elastomers, photoresists for lithography, and optical materials where changes in the refractive index are desired. rsc.org For instance, conjugated polymers functionalized with cinnamic acid have been used to fabricate layered optoelectronic devices, where the crosslinking reaction reduces the solubility of the emissive layer, enabling multi-layer solution-phase fabrication. acs.org
Supramolecular Assembly and Nanostructure Formation
The interplay between polymer architecture and the photoreactive nature of cinnamate groups enables the formation of complex, stimuli-responsive nanostructures. Through self-assembly and controlled crosslinking, materials with highly defined and reversible characteristics can be engineered.
Amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, can spontaneously self-assemble in solution to form ordered nanostructures such as micelles or vesicles. mdpi.comnih.gov When cinnamic acid derivatives are incorporated into these copolymers, the resulting materials combine the principles of self-assembly with photoreactivity.
Research has shown that copolymers synthesized from cinnamic acid derivatives, such as poly[(3,4-dihydroxycinnamic acid)-co-(4-hydroxycinnamic acid)], can self-assemble into well-defined, spherical nanoparticles in solution. nih.gov The size and morphology of these nanoparticles are governed by factors like polymer concentration, solvent composition, and the relative lengths of the polymer blocks. nih.govresearchgate.net This bottom-up approach allows for the creation of functional nanoparticles with a high degree of control over their physical properties, making them suitable for applications in fields like drug delivery and smart coatings. researchgate.net
A remarkable feature of the cinnamate [2+2] cycloaddition is its reversibility. researchgate.netrsc.org While the formation of the cyclobutane dimer (crosslinking) is induced by UV light of a longer wavelength (e.g., >260 nm or ~365 nm), the cleavage of this dimer back to the original cinnamate monomers (decrosslinking) can be triggered by irradiation with a shorter, higher-energy wavelength of UV light (e.g., <260 nm or ~254 nm). researchgate.netresearchgate.net
This reversible photo-crosslinking is the cornerstone of many advanced, reversible materials. monash.edu The ability to form and break covalent bonds on demand using light as an external trigger allows for dynamic control over material properties. A compelling example is the reversible size change of nanoparticles composed of cinnamate derivative copolymers. nih.gov Upon irradiation at a crosslinking wavelength, the nanoparticles shrink as the internal polymer chains are pulled closer together. Subsequent irradiation at a cleavage wavelength causes the nanoparticles to swell back towards their original size. nih.gov This process can be cycled multiple times, offering a mechanism for creating photo-switchable materials for applications in targeted release systems and re-healable polymers. rsc.orgmonash.edu
| Process | UV Wavelength | Molecular Event | Macroscopic Effect |
| Crosslinking (Dimerization) | > 260 nm (e.g., 365 nm) researchgate.net | [2+2] Cycloaddition forms cyclobutane rings | Hardening, decreased solubility, nanoparticle shrinkage. |
| Decrosslinking (Cleavage) | < 260 nm (e.g., 254 nm) researchgate.net | Cleavage of cyclobutane rings | Softening, increased solubility, nanoparticle swelling. |
This table summarizes the reversible photo-reaction of cinnamate moieties, a key principle for smart materials design.
Role in Functional Coatings and Responsive Smart Materials
The unique photochemical behaviors of this compound and its analogs translate directly into applications for functional coatings and smart materials. researchgate.net Smart materials are designed to respond to external stimuli, such as light, in a controlled and often reversible manner. monash.edu
The ability to undergo photo-crosslinking makes cinnamate-functionalized polymers ideal for UV-curable coatings. rsc.orgchemrxiv.org These coatings can be applied as a liquid and then rapidly hardened in place with UV light, offering an energy-efficient and solvent-free alternative to traditional thermal curing methods. This process enhances properties such as scratch resistance, chemical resistance, and thermal stability. nih.gov
Furthermore, the reversibility of the crosslinking reaction elevates these materials into the category of "smart" materials. This property is being explored for a range of applications:
Self-Healing Materials: Scratches or microcracks in a coating could be "healed" by exposing the damaged area to a cleavage wavelength of UV light to locally liquefy the material, followed by a crosslinking wavelength to re-harden it. monash.edunih.gov
Optical Data Storage: The two distinct states (crosslinked and non-crosslinked) can correspond to the "0" and "1" of a binary system. Data can be written, erased, and rewritten by switching between different wavelengths of light. researchgate.net
Stimuli-Responsive Drug Delivery: Nanoparticles that change size in response to light can be designed to release an encapsulated payload on demand when exposed to a specific UV wavelength. nih.gov
The precise control afforded by light, combined with the robust chemistry of cinnamate dimerization, provides a powerful platform for the development of the next generation of advanced functional materials.
Environmental Dynamics and Biotransformation Pathways of 4 Methoxy 3 Nitrocinnamic Acid
Biotic Degradation Mechanisms
The breakdown of 4-Methoxy-3-nitrocinnamic acid by living organisms, particularly microorganisms, is a critical process in its environmental detoxification and mineralization. The presence of both a methoxy (B1213986) and a nitro group on the aromatic ring presents a unique challenge for microbial catabolism.
Microbial Catabolism by Specialized Bacterial Species (e.g., Thermophilic Bacillus sp.)
Several bacterial species have evolved metabolic pathways to degrade aromatic compounds, including substituted cinnamic acids. Thermophilic bacteria, such as species of Bacillus, are of particular interest due to their ability to function at elevated temperatures, which can accelerate degradation rates nih.govasm.orgbiotech-asia.orgscispace.commicrobiologyresearch.org.
Research has shown that thermophilic Bacillus species can degrade a variety of aromatic acids, including cinnamic acid, 4-coumaric acid (4-hydroxycinnamic acid), and ferulic acid (4-hydroxy-3-methoxycinnamic acid) nih.govasm.org. The degradation of these compounds often proceeds through the shortening of the acrylic acid side chain, followed by modification of the aromatic ring substituents and eventual ring cleavage.
While the direct degradation of this compound by Thermophilic Bacillus sp. has not been specifically reported, their demonstrated ability to metabolize structurally similar compounds suggests they may possess the enzymatic machinery to initiate its breakdown. The initial steps would likely involve either the transformation of the acrylic acid side chain or the modification of the methoxy or nitro groups.
Identification of Key Metabolic Intermediates and Enzyme Systems Involved in Xenobiotic Biotransformation
The microbial degradation of nitroaromatic compounds is a well-studied field, and the pathways involved can provide insights into the likely fate of this compound nih.govnih.govresearchgate.netasm.orgcswab.org. The presence of the electron-withdrawing nitro group makes the aromatic ring resistant to oxidative attack by typical dioxygenase enzymes nih.govresearchgate.net. Therefore, the initial steps in the degradation of many nitroaromatic compounds involve the reduction of the nitro group.
Key enzymatic reactions and potential metabolic intermediates in the biotransformation of this compound may include:
Nitroreduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group by nitroreductase enzymes. This is a common initial step in the breakdown of nitroaromatic compounds under both aerobic and anaerobic conditions researchgate.net. The resulting aminocinnamic acid derivative would be more amenable to subsequent oxidative degradation.
Side-chain cleavage: Similar to the degradation of other cinnamic acids by Bacillus species, the acrylic acid side chain can be shortened via β-oxidation to yield a substituted benzoic acid nih.govasm.org. In this case, 4-methoxy-3-nitrobenzoic acid would be a likely intermediate.
Demethoxylation: O-demethylase enzymes can remove the methyl group from the methoxy substituent, producing a hydroxyl group. This would result in the formation of a substituted caffeic acid derivative.
Ring cleavage: Once the aromatic ring has been appropriately modified (e.g., hydroxylation), dioxygenase enzymes can catalyze the cleavage of the ring, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.
The specific pathway utilized would depend on the microbial species and the prevailing environmental conditions. For example, some bacteria may initiate degradation by reducing the nitro group, while others may first act on the acrylic acid side chain.
| Initial Reaction | Key Enzyme Type | Potential Intermediate | Reference |
|---|---|---|---|
| Nitro group reduction | Nitroreductase | 4-Methoxy-3-aminocinnamic acid | researchgate.net |
| Side-chain β-oxidation | Acyl-CoA synthetase, Enoyl-CoA hydratase, etc. | 4-Methoxy-3-nitrobenzoic acid | nih.govasm.org |
| O-Demethylation | O-demethylase | 4-Hydroxy-3-nitrocinnamic acid | nih.gov |
Bioavailability and Environmental Mobility Considerations of Substituted Cinnamic Acids
The bioavailability and environmental mobility of this compound are determined by its physicochemical properties and its interactions with environmental matrices such as soil and sediment. Key factors influencing its fate include its water solubility, sorption to soil organic matter and clay minerals, and its potential for leaching into groundwater carnegiescience.eduaimspress.comawsjournal.orgscielo.br.
The presence of polar functional groups, including the carboxylic acid, methoxy, and nitro groups, suggests that this compound will have a moderate degree of water solubility. The carboxylic acid group can ionize, with its pKa influencing its charge and therefore its interaction with soil surfaces at different pH values.
Sorption to soil is a critical process that can reduce the mobility and bioavailability of organic compounds carnegiescience.eduawsjournal.orgscielo.br. The primary mechanisms of sorption for a molecule like this compound are likely to be:
Hydrophobic partitioning: Interaction of the nonpolar aromatic ring with soil organic matter.
Hydrogen bonding: The carboxylic acid, methoxy, and nitro groups can all participate in hydrogen bonding with functional groups on soil organic matter and clay surfaces.
Ion exchange: At pH values above its pKa, the carboxylate anion can interact with positively charged sites on soil minerals.
Bioavailability, or the fraction of the compound that is available for uptake by organisms, is also closely linked to sorption aimspress.com. Strongly sorbed compounds are generally less bioavailable for microbial degradation or uptake by plants. Therefore, the environmental impact and persistence of this compound will be highly dependent on the specific properties of the soil and water systems it enters.
Future Research Directions and Emerging Applications for 4 Methoxy 3 Nitrocinnamic Acid
Exploration of Novel and Green Synthetic Routes and Methodologies
The traditional synthesis of cinnamic acids, including 4-Methoxy-3-nitrocinnamic acid, often involves Knoevenagel-Doebner condensation. This method typically utilizes reagents such as pyridine (B92270) and piperidine (B6355638), which present environmental and safety concerns. Future research must prioritize the development of more sustainable and efficient synthetic protocols.
Key areas for exploration include:
Microwave-Assisted Synthesis: A green approach for the synthesis of the related compound trans-4-methoxycinnamic acid has been demonstrated using microwave irradiation under solvent-free conditions with ammonium (B1175870) acetate (B1210297) as a catalyst. researchgate.net This method significantly reduces reaction times and eliminates the need for hazardous solvents. researchgate.net Adapting this methodology for this compound could offer a more environmentally benign alternative to conventional heating.
Solvent-Free Reactions: Building on the principles of green chemistry, exploring other solvent-free reaction conditions or the use of biodegradable solvents derived from renewable resources is a critical future direction. researchgate.net
Alternative Catalysts: Investigating the use of solid acid catalysts, reusable base catalysts, or biocatalysts could enhance the sustainability of the synthesis by simplifying purification and minimizing waste.
Table 1: Comparison of Synthetic Methodologies for Cinnamic Acid Derivatives
| Methodology | Reagents/Conditions | Advantages | Disadvantages | Relevance for this compound |
|---|---|---|---|---|
| Traditional Knoevenagel-Doebner | Malonic acid, pyridine, piperidine, heat | High yield, well-established | Use of hazardous solvents, long reaction times | Current likely method, baseline for improvement |
| Microwave-Assisted Green Synthesis | Malonic acid, ammonium acetate, microwave irradiation | Rapid, solvent-free, low hazard reagents | Requires specialized equipment, optimization needed | High potential for a sustainable synthetic route researchgate.net |
| Biocatalysis | Phenylalanine Ammonia-Lyase (PAL) | Highly specific, environmentally benign | Substrate specificity may be a challenge | Potential for direct enzymatic synthesis from a precursor |
Advanced Mechanistic Investigations of Promising Biological Activities
Cinnamic acid and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antidiabetic, anticancer, antioxidant, hepatoprotective, and neuroprotective properties. bloomtechz.comtandfonline.commdpi.com The specific substitution pattern of this compound suggests that it may exhibit unique or enhanced activities compared to its analogues. Future research should focus on screening for these activities and elucidating the underlying mechanisms.
Antimicrobial and Antifungal Activity: While cinnamic acid itself has weak to moderate antimicrobial activity, its derivatives can be more potent. chemicalbook.com Notably, the position of a nitro group can influence activity, with 4-nitrocinnamic acid showing greater activity than 3-nitrocinnamic acid in some studies. acs.org It is crucial to investigate the antimicrobial spectrum of this compound against clinically relevant pathogens, including drug-resistant strains, and to study its mechanism of action, which could involve membrane disruption, enzyme inhibition, or interference with quorum sensing.
Antidiabetic Potential: p-Methoxycinnamic acid (p-MCA) has been extensively studied for its antidiabetic properties. tandfonline.com Its mechanism involves stimulating insulin (B600854) secretion, improving pancreatic β-cell function, and inhibiting glucose uptake. tandfonline.com Given the structural similarity, it is imperative to investigate whether this compound shares these activities and to determine how the addition of the nitro group modulates its interaction with key metabolic targets.
Anticancer and Enzyme Inhibition: Various methoxylated derivatives of cinnamic acid have demonstrated anticancer properties. researchgate.net For example, 4-nitrocinnamic acid has been identified as a photosensitive compound with inhibitory effects on tyrosinase. chemicalbook.com Future studies should screen this compound against a panel of cancer cell lines and investigate its potential as an inhibitor of enzymes relevant to disease, such as lipoxygenase or cyclooxygenase.
Design and Synthesis of Hybrid Molecules for Enhanced Efficacy or Multifunctionality
Molecular hybridization is a powerful strategy in drug discovery that combines two or more pharmacophores to create a single molecule with improved affinity, better efficacy, or a multi-target profile. nist.gov Cinnamic acids are excellent scaffolds for creating such hybrids.
Future research should involve designing and synthesizing hybrid molecules where this compound is covalently linked to other bioactive agents. This approach aims to:
Achieve Synergistic Effects: By combining the structural features of this compound with another active compound, it may be possible to achieve a synergistic therapeutic effect.
Create Multi-Target Agents: Research has shown that hybrid molecules of cinnamic acids with moieties like paracetamol, hydroxycoumarin, or benzocaine (B179285) can result in multifunctional agents with combined analgesic, anti-inflammatory, and antiproteolytic activities. jmaterenvironsci.comacs.org Following this precedent, this compound could be hybridized with known drugs to tackle complex diseases such as cancer or neurodegenerative disorders, which often involve multiple pathological pathways.
Integration into Next-Generation Material Systems for Specific Technological Demands
The unique chemical structure of cinnamic acid derivatives makes them valuable building blocks for advanced polymers and functional materials. researchgate.net The conjugated double bond, aromatic ring, and reactive carboxylic acid group are key features that can be exploited. The specific electronic properties conferred by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group in this compound make it a particularly interesting candidate for materials science.
Emerging applications to be explored include:
Photoreactive Polymers and Photoresists: Cinnamic acid derivatives are well-known for their ability to undergo [2+2] cycloaddition upon UV irradiation, which allows for the crosslinking of polymers. researchgate.netjmaterenvironsci.com This property is the basis for their use in negative-type photoresists for applications in printing and microelectronics. jmaterenvironsci.com Future work could involve incorporating this compound as a pendant group on polymer backbones to create novel photosensitive materials with tailored properties.
Liquid Crystals: Cinnamic acid groups have been used as core components in the synthesis of chiral liquid crystal compounds. tandfonline.comresearchgate.net The rigid structure of the cinnamoyl moiety contributes to the formation of mesophases. Investigating the liquid crystalline potential of derivatives of this compound could lead to new materials for displays and optical sensors.
Functional Polymer Additives: Cinnamic acid derivatives have been explored as bio-based plasticizers and as antioxidant stabilizers for polymers like polypropylene. mdpi.commdpi.comresearchgate.net Research into using this compound or its esters as functional additives could lead to more sustainable and high-performance plastics. For instance, its analogue, 4-nitrocinnamic acid, has been studied for its potential in organic electronics and as a modifier for semiconductor materials. bloomtechz.comguidechem.com
Development of Advanced Analytical Techniques for Trace Detection and Quantification in Complex Mixtures
To support all facets of research—from synthetic optimization and mechanistic studies to environmental monitoring—the development of robust and sensitive analytical methods is paramount.
Key future directions include:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS), is a powerful tool for the separation and quantification of cinnamic acid derivatives in complex matrices. mdpi.com Developing and validating a specific HPLC or LC-MS/MS method for this compound will be crucial for pharmacokinetic studies, metabolism research, and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS can be an effective analytical technique. ias.ac.in This may require a derivatization step to convert the carboxylic acid into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester. ias.ac.in
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will remain indispensable for structural confirmation in synthesis and for studying molecular interactions in material science applications.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-nitro-4-methoxybenzaldehyde |
| Malonic acid |
| Pyridine |
| Piperidine |
| trans-4-methoxycinnamic acid |
| Ammonium acetate |
| 4-nitrocinnamic acid |
| 3-nitrocinnamic acid |
| p-Methoxycinnamic acid (p-MCA) |
| Paracetamol |
| Hydroxycoumarin |
| Benzocaine |
| Tyrosinase |
| Lipoxygenase |
| Cyclooxygenase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
